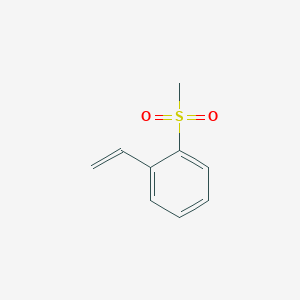
2-Methylsulfonylstyrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylsulfonylstyrene is an organic compound characterized by the presence of a styrene backbone with a methylsulfonyl group attached to the second carbon of the aromatic ring
准备方法
Synthetic Routes and Reaction Conditions: 2-Methylsulfonylstyrene can be synthesized through several methods. One common approach involves the sulfonylation of 2-methylstyrene. This process typically uses a sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the efficient production of high-quality this compound.
化学反应分析
Types of Reactions: 2-Methylsulfonylstyrene undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions vary depending on the substituent, but typically involve strong acids or bases.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学研究应用
2-Methylsulfonylstyrene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of polymers and advanced materials due to its unique chemical properties.
作用机制
The mechanism of action of 2-methylsulfonylstyrene involves its interaction with various molecular targets. The methylsulfonyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and affect cellular processes, making this compound a valuable compound in medicinal chemistry.
相似化合物的比较
2-Methylstyrene: Lacks the sulfonyl group, resulting in different reactivity and applications.
2-Methylsulfonylbenzene: Similar structure but without the vinyl group, leading to distinct chemical behavior.
Styrene: The parent compound, widely used in polymer production but with different properties due to the absence of the methylsulfonyl group.
Uniqueness: 2-Methylsulfonylstyrene stands out due to the presence of both the styrene backbone and the methylsulfonyl group. This combination imparts unique reactivity and makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C9H10O2S |
|---|---|
分子量 |
182.24 g/mol |
IUPAC 名称 |
1-ethenyl-2-methylsulfonylbenzene |
InChI |
InChI=1S/C9H10O2S/c1-3-8-6-4-5-7-9(8)12(2,10)11/h3-7H,1H2,2H3 |
InChI 键 |
LFNDLWJPUVFYFT-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=CC=CC=C1C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




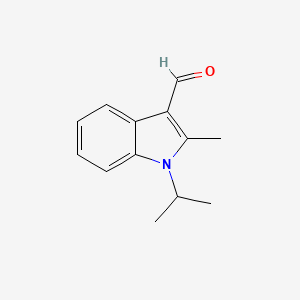
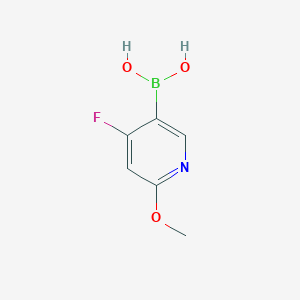
![4-[1-(Ethylsulfanyl)-3-methyl-2H-isoindol-2-yl]butanoic acid](/img/structure/B13110511.png)
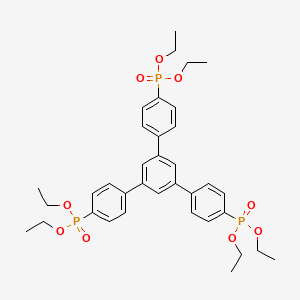
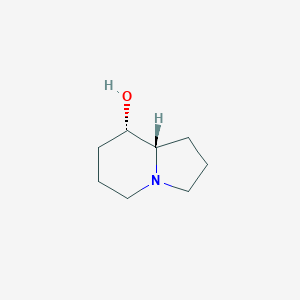
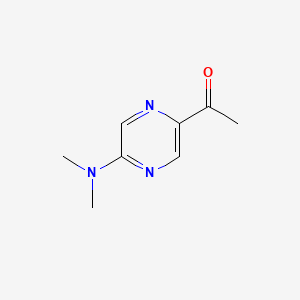
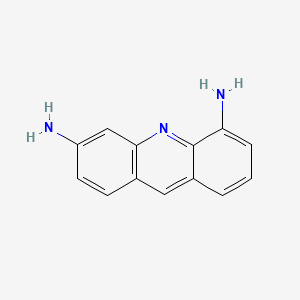
![Imidazo[2,1-c][1,2,4]triazine](/img/structure/B13110545.png)
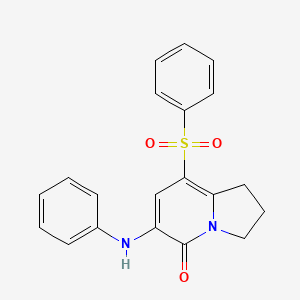
![4-Sulfanylidene-3,4-dihydro[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B13110556.png)
![Sodium thieno[3,2-b]pyridine-6-sulfinate](/img/structure/B13110560.png)
![N-benzyl-N'-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]sulfamide](/img/structure/B13110563.png)
